molecular formula C9H11N3O4 B080378 2,4-Dinitro-n-propylaniline CAS No. 13059-84-2

2,4-Dinitro-n-propylaniline

Cat. No. B080378
CAS RN: 13059-84-2
M. Wt: 225.2 g/mol
InChI Key: VTYSAZUSTIWCND-UHFFFAOYSA-N
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Description

2,4-Dinitro-n-propylaniline (DNPA) is a synthetic compound that belongs to the family of nitroanilines. It is commonly used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. DNPA has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

2,4-Dinitro-n-propylaniline exerts its cytotoxic and genotoxic effects through the induction of oxidative stress and DNA damage. It has been shown to generate reactive oxygen species (ROS) and cause lipid peroxidation, leading to membrane damage and cell death. 2,4-Dinitro-n-propylaniline also causes DNA damage through the formation of DNA adducts, which can lead to mutations and chromosomal aberrations.

Biochemical And Physiological Effects

2,4-Dinitro-n-propylaniline has been shown to have a range of biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis and necrosis in cells, as well as cause DNA damage and oxidative stress. 2,4-Dinitro-n-propylaniline has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and oxidative stress response.

Advantages And Limitations For Lab Experiments

2,4-Dinitro-n-propylaniline has several advantages as a tool for scientific research, including its potent cytotoxic and genotoxic effects, which make it useful for studying the mechanisms of cell death and DNA damage. However, 2,4-Dinitro-n-propylaniline also has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4-Dinitro-n-propylaniline may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 2,4-Dinitro-n-propylaniline. One area of interest is the development of new compounds based on 2,4-Dinitro-n-propylaniline that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of 2,4-Dinitro-n-propylaniline in various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms of action of 2,4-Dinitro-n-propylaniline and its effects on different cell types and organisms.

Synthesis Methods

2,4-Dinitro-n-propylaniline can be synthesized through a multistep process that involves the reaction of 2-nitrochlorobenzene with n-propylamine, followed by nitration with nitric acid and sulfuric acid. The resulting compound is then purified through recrystallization to obtain pure 2,4-Dinitro-n-propylaniline. This synthesis method has been widely used in the production of 2,4-Dinitro-n-propylaniline for various applications.

Scientific Research Applications

2,4-Dinitro-n-propylaniline has been used in scientific research as a tool to study the biochemical and physiological effects of nitroanilines. It has been found to have potent cytotoxic and genotoxic effects on cells, making it a useful compound for studying the mechanisms of cell death and DNA damage. 2,4-Dinitro-n-propylaniline has also been used to investigate the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

13059-84-2

Product Name

2,4-Dinitro-n-propylaniline

Molecular Formula

C9H11N3O4

Molecular Weight

225.2 g/mol

IUPAC Name

2,4-dinitro-N-propylaniline

InChI

InChI=1S/C9H11N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h3-4,6,10H,2,5H2,1H3

InChI Key

VTYSAZUSTIWCND-UHFFFAOYSA-N

SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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